Distinct Estrogenic Potency Profile Compared to Highly Potent 8-Prenylnaringenin
In comparative endocrine activity assays using the hop flavonoid 6,8-diprenylnaringenin, which shares an identical diprenylated A-ring substitution pattern (hydroxy groups at C-7 and C-4'), the compound exhibited measurable estrogenicity but with potency less than 1% of that of the highly potent phytoestrogen 8-prenylnaringenin [1]. This quantitative difference defines a distinct efficacy profile that may be advantageous in contexts where potent estrogen receptor activation is not desired.
| Evidence Dimension | Relative Estrogenic Potency |
|---|---|
| Target Compound Data | Potency less than 1% of 8-prenylnaringenin (for 6,8-diprenylnaringenin) |
| Comparator Or Baseline | 8-Prenylnaringenin (set as 100% reference potency) |
| Quantified Difference | >99% reduction in relative potency |
| Conditions | In vitro estrogen receptor binding and activation assays (ERα and ERβ) |
Why This Matters
This quantifies a significantly attenuated estrogenic response relative to a potent comparator, which is critical for selecting a prenylflavanone with a defined, lower risk of estrogen receptor-mediated effects.
- [1] S.R. Milligan, J.C. Kalita, A. Heyerick, H. Rong, L. De Cooman, D. De Keukeleire. The endocrine activities of 8-prenylnaringenin and related hop (Humulus lupulus L.) flavonoids. Journal of Clinical Endocrinology and Metabolism, 2000, 85(12): 4912-4915. View Source
